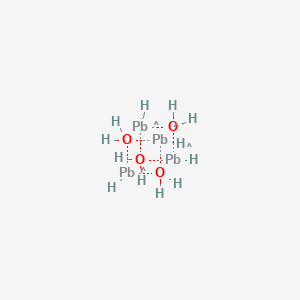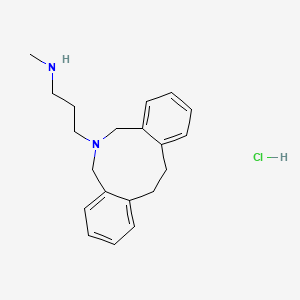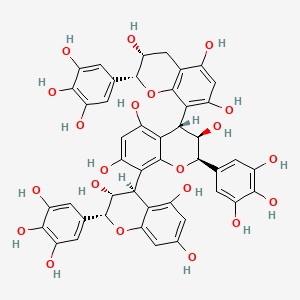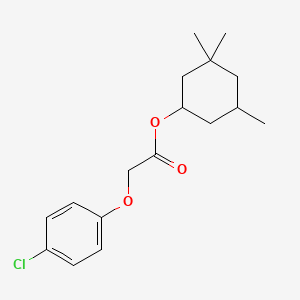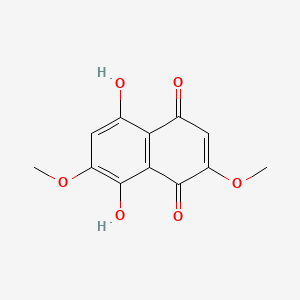
5,8-Dihydroxy-2,7-dimethoxy-1,4-naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dihydroxy-2,7-dimethoxynaphthalene-1,4-dione is a complex organic compound belonging to the naphthalene derivatives family. This compound is characterized by its two hydroxyl groups and two methoxy groups attached to the naphthalene ring structure, making it a versatile molecule in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-dihydroxy-2,7-dimethoxynaphthalene-1,4-dione typically involves the oxidation of 2,7-dimethoxynaphthalene-1,4-dione. This process can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving large-scale reactors and precise temperature control to ensure the desired product is obtained with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 5,8-Dihydroxy-2,7-dimethoxynaphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using different reagents depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5,8-dihydroxy-2,7-dimethoxynaphthalene-1,4-dione is used as a precursor for the synthesis of other complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study enzyme inhibition and as a potential inhibitor for certain enzymes involved in metabolic pathways.
Medicine: The compound has shown potential in medicinal chemistry, where it is being investigated for its anti-inflammatory and antioxidant properties. It may also serve as a lead compound for the development of new therapeutic agents.
Industry: In the industrial sector, 5,8-dihydroxy-2,7-dimethoxynaphthalene-1,4-dione is used in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism by which 5,8-dihydroxy-2,7-dimethoxynaphthalene-1,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby preventing oxidative stress in cells. The compound may also inhibit certain enzymes by binding to their active sites, leading to a decrease in their activity.
Comparación Con Compuestos Similares
1,4-Naphthoquinone
2,7-Dimethoxynaphthalene-1,4-dione
5,8-Dihydroxy-1,4-naphthoquinone
Uniqueness: 5,8-Dihydroxy-2,7-dimethoxynaphthalene-1,4-dione stands out due to its specific arrangement of hydroxyl and methoxy groups, which confer unique chemical and biological properties compared to its similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
2808-46-0 |
|---|---|
Fórmula molecular |
C12H10O6 |
Peso molecular |
250.20 g/mol |
Nombre IUPAC |
5,8-dihydroxy-2,7-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O6/c1-17-7-3-5(13)9-6(14)4-8(18-2)12(16)10(9)11(7)15/h3-4,13,15H,1-2H3 |
Clave InChI |
OKTQTRCTZAALBF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=O)C2=C(C1=O)C(=C(C=C2O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


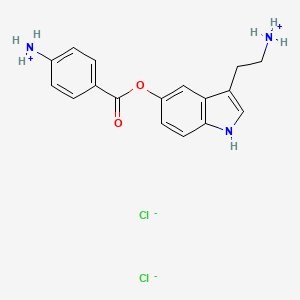

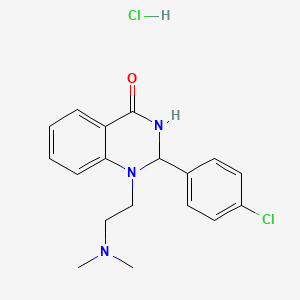

![Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B15342034.png)
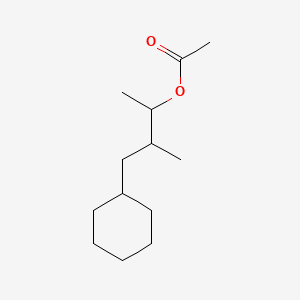
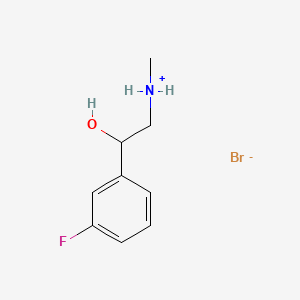

![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper](/img/structure/B15342067.png)
